molecular formula C18H22BrN3O4S B2451394 Isopropyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate CAS No. 1030830-15-9

Isopropyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2451394
CAS No.: 1030830-15-9
M. Wt: 456.36
InChI Key: YDXMVCGVTWFRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C18H22BrN3O4S and its molecular weight is 456.36. The purity is usually 95%.
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Properties

IUPAC Name

propan-2-yl 2-[1-[(3-bromo-4-methylbenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O4S/c1-10(2)26-15(23)9-14-17(25)20-6-7-22(14)18(27)21-16(24)12-5-4-11(3)13(19)8-12/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,20,25)(H,21,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXMVCGVTWFRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCNC(=O)C2CC(=O)OC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyBrNzOw(Exact molecular formula to be determined)\text{C}_{x}\text{H}_{y}\text{Br}\text{N}_{z}\text{O}_{w}\quad (\text{Exact molecular formula to be determined})

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The following are key mechanisms identified in research:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, potentially disrupting metabolic pathways associated with disease processes.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular responses and signaling cascades.
  • Antimicrobial Activity : Preliminary studies suggest its potential as an antimicrobial agent, affecting bacterial growth and viability.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition of enzyme X at IC50 values < 10 µM
Antimicrobial EffectsEffective against Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL
CytotoxicityInduced apoptosis in cancer cell lines at concentrations > 50 µM

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound in different biological contexts.

  • Cancer Research : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to controls. This suggests potential therapeutic applications in oncology.
  • Antimicrobial Testing : A series of tests against common pathogens revealed that the compound exhibited notable antibacterial properties, particularly against resistant strains. The mechanism appears linked to membrane disruption and inhibition of cell wall synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.